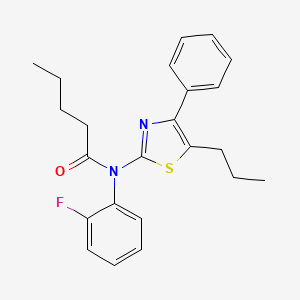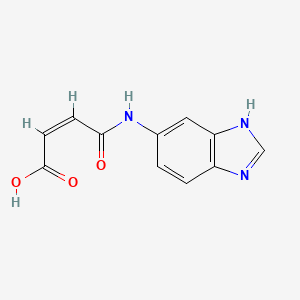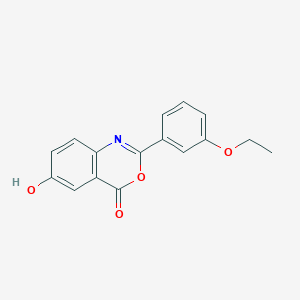![molecular formula C16H24N2O3 B4650747 N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)
N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea
説明
N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea is a urea derivative that is significant in the field of chemistry due to its unique structure and properties. Urea derivatives are known for their ability to form hydrogen bonds with biological targets, making them important in pharmacology and materials science. This compound's synthesis and analysis contribute to understanding its potential applications in various fields, excluding its use as a drug.
Synthesis Analysis
The synthesis of urea derivatives like N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea often involves the reaction of amines with isocyanates or carbonyl compounds, followed by various rearrangement and condensation reactions. For instance, Thalluri et al. (2014) demonstrated the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, providing a milder, simpler, and environmentally friendly method (Thalluri et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and DFT studies, plays a crucial role in understanding the properties and reactivity of urea derivatives. Deng et al. (2022) synthesized 1-cyclopentyl-3-(3-hydroxyphenyl)urea, characterized it using various techniques, and conducted DFT optimizations to compare with X-ray data, revealing insights into the structural features and physicochemical properties of the molecule (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the reaction with cyclohexane-1,2-dione and urea in acidic medium forms compounds with ten-membered rings, demonstrating the potential for creating complex structures through simple reactions (Butler, Hussain, & Peet, 1981). Moreover, these derivatives can form complexes with small organic compounds, as shown by Aav et al. (2013), who synthesized cyclohexylhemicucurbit[6]urils, demonstrating the utility of urea derivatives in supramolecular chemistry (Aav et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various domains. The unique crystalline structures often observed in these compounds, as demonstrated by Kumar et al. (2000) for N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, underscore the significance of physical property analysis in understanding the material's behavior (Kumar et al., 2000).
作用機序
Target of Action
Similar compounds such as n-cyclohexyl-n’- (4-iodophenyl)urea and n-cyclohexyl-n’- (propyl)phenyl urea have been shown to target theBifunctional Epoxide Hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of epoxide-containing compounds.
Mode of Action
Based on its structural similarity to other n-phenylureas, it may interact with its target enzyme to modulate its activity .
Result of Action
Given its potential target, it may modulate the activity of the bifunctional epoxide hydrolase 2 enzyme, thereby influencing the metabolism of certain compounds within the cell .
特性
IUPAC Name |
1-cyclohexyl-3-[4-(2-methoxyethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-11-12-21-15-9-7-14(8-10-15)18-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFHHWNZFNCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)
![N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4650675.png)
![ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4650687.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4650704.png)


![1-{[6-(isopropylthio)hexyl]oxy}-3-phenoxybenzene](/img/structure/B4650721.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4650724.png)



![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)
